molecular formula C12H7FN2O2S B2693141 N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-08-5

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2693141
CAS No.: 851080-08-5
M. Wt: 262.26
InChI Key: HSMFKPNDVKFUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a furan-2-carboxamide core linked to a 4-fluorobenzo[d]thiazol-2-yl group, a structural motif found in compounds with diverse biological activities. Although established clinical data is limited, this scaffold is recognized for its potential in several research areas. Structurally related heterocyclic carboxamide derivatives, particularly those incorporating fluorinated benzothiazole rings, have been identified as potent anti-norovirus agents in cell-based assays, inhibiting viral replication or late-stage infection . Furthermore, N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have demonstrated promising antiproliferative activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3), and have been characterized as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy . Other benzothiazole derivatives have also been explored as inhibitors of viral entry, such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) . This compound is intended for research applications only, including but not limited to in vitro biological screening, the investigation of structure-activity relationships (SAR), and as a building block in the synthesis of novel bioactive molecules. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMFKPNDVKFUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the synthesized 4-fluorobenzo[d]thiazole with furan-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. For example:

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamideH2O/H+or OHFuran-2-carboxylic acid+4-fluorobenzo[d]thiazol-2-amine\text{this compound} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{Furan-2-carboxylic acid} + \text{4-fluorobenzo[d]thiazol-2-amine}

This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization .

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions, such as halogenation or nitration. For instance:

  • Bromination : Reacting with Br₂ in acetic acid introduces bromine at the 5-position of the furan ring.

  • Nitration : Treatment with HNO₃/H₂SO₄ adds a nitro group at the 5-position.

These reactions enhance the compound’s bioactivity by introducing functional groups that improve target binding .

Nucleophilic Aromatic Substitution on the Benzothiazole Ring

The 4-fluoro substituent on the benzothiazole ring can undergo nucleophilic substitution with amines, alkoxides, or thiols. For example:

4-fluorobenzo[d]thiazol-2-yl+R-NH24-(alkylamino)benzo[d]thiazol-2-yl+HF\text{4-fluorobenzo[d]thiazol-2-yl} + \text{R-NH}_2 \rightarrow \text{4-(alkylamino)benzo[d]thiazol-2-yl} + \text{HF}

This reactivity is exploited to synthesize analogs with varied pharmacological profiles .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable the introduction of aryl or alkyl groups. For instance:

  • Suzuki Coupling : Reacting with aryl boronic acids introduces substituents at available positions on the benzothiazole or furan rings.

  • Buchwald-Hartwig Amination : Forms C-N bonds between the benzothiazole ring and amines.

These reactions diversify the compound’s structure-activity relationships.

Ring-Opening Reactions of the Furan Moiety

Under oxidative conditions (e.g., with m-CPBA), the furan ring undergoes epoxidation or ring-opening to form diols or diketones. These transformations are utilized to generate metabolites or degradation products for toxicity studies .

Functionalization via Amide Bond Modifications

The carboxamide nitrogen can react with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride) to yield N-alkylated or N-acylated derivatives:

R-X+CONH-CONR-X\text{R-X} + \text{CONH-} \rightarrow \text{CONR-X}

Such modifications alter the compound’s pharmacokinetic properties.

Comparative Reactivity with Structural Analogs

Studies on analogs like N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide reveal that:

  • Electron-withdrawing groups (e.g., -F) on benzothiazole increase electrophilic substitution rates on the furan ring.

  • Hybrid compounds (e.g., 3,5-dibromo-thiophene-4,6-difluoro-benzothiazole) exhibit enhanced reactivity due to synergistic electronic effects .

Scientific Research Applications

Anticancer Applications

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide and its derivatives have shown promising anticancer properties. Several studies have focused on their ability to inhibit various cancer cell lines.

Case Studies and Findings:

  • Antiproliferative Activity: Research indicates that compounds with a benzothiazole moiety exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) . For instance, certain derivatives demonstrated selective inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
  • Mechanism of Action: The mechanism involves the inhibition of key molecular targets like VEGFR-2, leading to reduced proliferation rates in cancer cells. Molecular docking studies further support these findings by revealing favorable binding orientations of the compound to the target receptor .
CompoundCell LineIC50 (µM)Mechanism
6MCF-70.57VEGFR-2 Inhibitor
7HCT-1160.40VEGFR-2 Inhibitor
12PC-39.0Unknown Target

Antiviral Research

The compound has also been investigated for its antiviral properties, particularly against Middle East respiratory syndrome coronavirus (MERS-CoV).

Research Insights:

  • Inhibitory Activity: A series of derivatives were synthesized and evaluated for their inhibitory effects on MERS-CoV. One notable derivative exhibited a half-maximal inhibitory concentration (IC50) of 0.09 μM, indicating strong potential as an antiviral agent . The presence of the benzothiazole group was essential for maintaining this activity.
CompoundIC50 (µM)Target Virus
4f0.09MERS-CoV

Potential Antimicrobial Properties

There is emerging interest in exploring the antimicrobial applications of this compound.

Preliminary Findings:

Studies suggest that compounds similar to this structure may possess significant antimicrobial activities, including anti-tubercular effects . The furan and benzothiazole components contribute to the biological activity, making them suitable candidates for further exploration in antimicrobial research.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that integrate the furan and benzothiazole moieties effectively. The presence of functional groups such as carboxamide enhances its reactivity, allowing it to participate in various chemical transformations.

Synthesis Overview:

  • Starting Materials: Furan derivatives and benzothiazole precursors.
  • Reagents: Common reagents include coupling agents and solvents suitable for organic synthesis.
  • Yield Optimization: Microwave-assisted synthesis has been reported to enhance yields compared to traditional methods .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzothiazole/thiazole rings, carboxamide linkages, or aromatic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Bioactivity
N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide Benzo[d]thiazole + furan 4-F on benzothiazole, furan-2-carboxamide 292.3 (calc.) Not reported Antiviral (predicted)
N-(4-(2-((3-methoxybenzyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide Thiazole + furan 3-methoxybenzylaminoethyl, furan-2-carboxamide 371.4 Not reported Not specified
N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d) Phenyl + furan 4-Cl-benzyl, carbamoylphenyl 368.8 213–215 Not specified
N-{2-[(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamoyl]phenyl}furan-2-carboxamide (6c) Phenyl + furan Thiazol-2-yl sulfamoyl 456.5 217–219 Antimicrobial (implied)
N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine Thiadiazole 4-F-benzylidene, 4-methoxybenzylidene 313.3 Not reported Insecticidal, fungicidal

Key Observations:

  • Substituent Impact on Bioactivity : Fluorine and sulfamoyl groups (e.g., 6c) are associated with enhanced antimicrobial activity, while methoxy groups (e.g., ) may influence solubility .
  • Thermal Stability: Higher melting points in chlorinated derivatives (e.g., 4d at 213–215°C) suggest stronger intermolecular forces compared to non-halogenated analogs .

Bioactivity and Mechanism Insights

  • Antiviral Potential: Modifications to the fluoxetine backbone, such as introducing a fluorobenzyl group (), correlate with improved antiviral activity, suggesting similar benefits in the target compound .
  • Cytotoxicity Considerations: Fluorinated derivatives (e.g., ) may exhibit reduced side effects compared to non-fluorinated analogs, as seen in host-targeting antivirals .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, molecular targets, and structure-activity relationships (SAR).

Chemical Structure

The compound features a fused benzothiazole and furan moiety with a carboxamide functional group, which is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzothiazole derivatives, including those related to this compound. The following table summarizes key findings regarding the antiproliferative effects against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)TBDInhibition of VEGFR-2
HCT-116 (Colon)TBDInduction of apoptosis
PC-3 (Prostate)TBDCell cycle arrest
HepG2 (Liver)TBDCaspase activation

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature.

Molecular Targets

Molecular docking studies suggest that this compound may act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This receptor plays a crucial role in angiogenesis and tumor growth. The compound demonstrated promising binding affinity, indicating its potential as a therapeutic agent targeting angiogenesis in tumors .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the para position of the benzothiazole ring is significant for enhancing biological activity. Studies have shown that halogen substitutions can increase lipophilicity and modify electronic properties, thus improving binding interactions with biological targets .

Case Studies

  • In Vitro Studies : A series of derivatives were tested against various cancer cell lines, revealing that certain modifications to the furan and benzothiazole moieties significantly enhanced antiproliferative effects. For instance, compounds with electron-withdrawing groups exhibited improved efficacy against MCF-7 and HCT-116 cell lines .
  • In Vivo Studies : Animal models have shown that derivatives similar to this compound can reduce tumor size significantly when administered at specific dosages, supporting their potential for further development as anticancer agents .

Q & A

Q. Table 1: Example Synthesis Conditions for Analogues

Reagent SystemSolventTemperatureYieldReference
K₂CO₃, 2-chloroacetamideTHF80°C60–73%
EDCI/HOBt, DIPEADMFRT50–65%

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

FT-IR : Identify key functional groups (e.g., C=O amide ~1650–1680 cm⁻¹, C-F stretch ~1100–1250 cm⁻¹) .

NMR :

  • ¹H NMR : Aromatic protons on benzothiazole (δ 7.2–8.5 ppm) and furan (δ 6.5–7.5 ppm).
  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, fluorinated aromatic carbons at ~160 ppm (C-F coupling) .

X-ray Crystallography : Resolve stereochemistry and confirm molecular packing (e.g., solvate formation with DMF) .

Advanced: How to design Structure-Activity Relationship (SAR) studies for this compound?

Methodological Answer:

Modify Substituents :

  • Vary the fluorophenyl group on the benzothiazole (e.g., Cl, Br, OCH₃) .
  • Replace the furan with other heterocycles (e.g., thiophene, oxadiazole) .

Assay Selection : Test against target enzymes (e.g., COX-1/2 inhibition ) or cellular models (e.g., antifungal activity ).

Data Analysis : Use IC₅₀ values and molecular docking to correlate structural changes with activity .

Q. Table 2: Example SAR Data for Benzothiazole Analogues

R-GroupTarget EnzymeIC₅₀ (µM)Reference
4-FluorophenylCOX-20.12
4-ChlorophenylCOX-20.25

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Purity Verification : Re-analyze compound purity via HPLC or LC-MS to rule out impurities .

Assay Reproducibility : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).

Stereochemical Analysis : Check for solvate formation (e.g., DMF solvates altering crystallinity ).

Advanced: What computational methods predict target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., β3-adrenergic receptor ).

MD Simulations : Simulate ligand-protein stability in water (GROMACS/AMBER) to assess dynamic interactions .

QSAR Modeling : Build predictive models using electronic descriptors (e.g., logP, HOMO/LUMO) .

Basic: What regulatory considerations apply to this compound?

Methodological Answer:

Scheduling : Classified as Schedule I in some jurisdictions (e.g., U.S. DEA) due to structural similarity to controlled opioids .

Ethical Compliance : Obtain institutional approvals for in vivo studies and adhere to controlled substance handling protocols.

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

In Vivo Studies : Administer to Sprague-Dawley rats, collect bile/urine, and identify metabolites (e.g., hydroxylation, glucuronidation) .

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